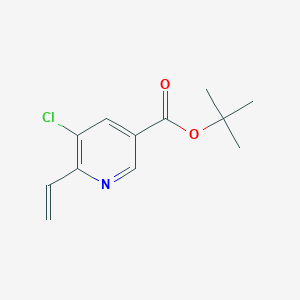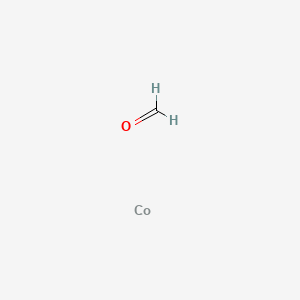
Benzeneacetonitrile, 2-methoxy-A-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetonitrile, 2-methoxy-A-methyl-, also known as 2-(2-methoxyphenyl)propanenitrile, is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . This compound is characterized by the presence of a benzene ring substituted with a methoxy group and a nitrile group attached to a methylated acetonitrile moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetonitrile, 2-methoxy-A-methyl- typically involves the reaction of 2-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired nitrile compound .
Industrial Production Methods
In an industrial setting, the production of Benzeneacetonitrile, 2-methoxy-A-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetonitrile, 2-methoxy-A-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (HNO3 and H2SO4), halogenating agents (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-methoxybenzoic acid.
Reduction: 2-methoxyphenylpropanamine.
Substitution: 2-methoxy-5-nitrobenzeneacetonitrile, 2-methoxy-4-chlorobenzeneacetonitrile.
Aplicaciones Científicas De Investigación
Benzeneacetonitrile, 2-methoxy-A-methyl- has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzeneacetonitrile, 2-methoxy-A-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. For example, its potential antimicrobial activity could involve the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Benzeneacetonitrile, 4-methoxy-
- Benzeneacetonitrile, 3-methoxy-
- Benzeneacetonitrile, 2-methyl-
Uniqueness
Benzeneacetonitrile, 2-methoxy-A-methyl- is unique due to the specific positioning of the methoxy group on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11NO/c1-8(7-11)9-5-3-4-6-10(9)12-2/h3-6,8H,1-2H3 |
Clave InChI |
IHBPMWBJAWZDBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)C1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2-Nitrophenyl)ethyl]morpholine](/img/structure/B8372532.png)

![2-[(5-Bromopyrimidin-2-yl)amino]propane-1,3-diol](/img/structure/B8372535.png)


![6-(2-Hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B8372558.png)
![N-methoxy-N-methylimidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B8372563.png)
![3-[(5-Fluoro-indol-1-yl)methyl]benzonitrile](/img/structure/B8372565.png)


